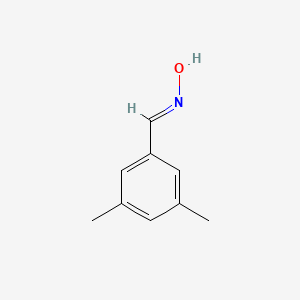

3,5-Dimethylbenzaldehyde oxime

Description

Historical Context and Evolution of Oxime Synthesis

The journey of oxime chemistry began in the latter half of the 19th century. The first synthesis of an oxime was a landmark event that opened up a new class of organic compounds for investigation. numberanalytics.comnumberanalytics.com The foundational method for creating oximes involves the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comwikipedia.org This straightforward and generally efficient reaction has been a cornerstone of oxime synthesis for over a century. numberanalytics.com

Early research, such as the work by Meyer and Janny in 1882, laid the groundwork for intensive study into the formation and properties of oximes. nih.gov Over the decades, synthetic methodologies have expanded significantly. While the classic condensation reaction remains prevalent, modern advancements have introduced more sophisticated and varied approaches. These include metal-mediated generation of oximes, nitrosation of aliphatic compounds, and the reduction of nitro species. acs.org The evolution of these techniques has been driven by the pursuit of higher yields, greater selectivity, and milder reaction conditions. researchgate.net Furthermore, the application of green chemistry principles has led to the development of more environmentally benign synthesis methods, such as the use of aqueous solvents and catalyst-free approaches. numberanalytics.com

Fundamental Principles of Aldoxime Functionality

Aldoximes, a subclass of oximes, are derived from aldehydes and possess the general structure R-CH=N-OH. wikipedia.org This specific arrangement of atoms imparts a unique set of chemical properties that make aldoximes highly valuable in organic synthesis. The C=N double bond and the hydroxyl group on the nitrogen atom are the key features of their functionality.

One of the defining characteristics of aldoximes is their ability to exist as stereoisomers, specifically E/Z isomers, due to the restricted rotation around the C=N double bond. numberanalytics.comwikipedia.org This stereoisomerism can significantly influence the reactivity and the outcome of subsequent chemical transformations. numberanalytics.com

The reactivity of the aldoxime functional group is diverse. It can undergo a variety of transformations, including:

Hydrolysis: Under acidic conditions, aldoximes can be hydrolyzed back to the corresponding aldehyde and hydroxylamine. wikipedia.org

Reduction: Aldoximes can be reduced to form primary amines using various reducing agents. wikipedia.org

Dehydration: Treatment with dehydrating agents can convert aldoximes into nitriles. evitachem.com

Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, although it is more commonly associated with ketoximes. In this reaction, treatment with acid can lead to the formation of amides. wikipedia.orgresearchgate.net

Cyclization: Aldoximes are valuable precursors in the synthesis of heterocyclic compounds. numberanalytics.com

The oxime functional group is also recognized for its ability to form various non-covalent interactions, such as hydrogen bonds, which is a significant aspect of its role in supramolecular chemistry and crystal engineering. rsc.org

Rationale for Investigating 3,5-Dimethylbenzaldehyde (B1265933) Oxime in Chemical Research

The specific compound, 3,5-Dimethylbenzaldehyde oxime, is derived from the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine. evitachem.com The rationale for its investigation in chemical research stems from its potential as a building block and intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. evitachem.com

The presence of the dimethyl-substituted benzene (B151609) ring influences the electronic properties and steric hindrance around the oxime functional group. This substitution pattern can affect the reactivity and selectivity of the oxime in various chemical transformations. The investigation of such substituted benzaldehyde (B42025) oximes allows researchers to study the electronic effects of substituents on the benzene ring on the properties and reactivity of the aldoxime group.

Furthermore, 3,5-Dimethylbenzaldehyde oxime serves as a model compound for exploring reaction mechanisms involving nitrogen-containing functional groups. evitachem.com Its synthesis and subsequent reactions provide valuable data for understanding the intricacies of oxime chemistry. The potential for this compound to be used in the development of new agrochemicals and as an intermediate in organic synthesis makes it a relevant target for academic and industrial investigation. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3,5-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVOVGWUSRNAMC-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dimethylbenzaldehyde Oxime

Optimized Synthesis of 3,5-Dimethylbenzaldehyde (B1265933) Oxime

The efficient synthesis of 3,5-dimethylbenzaldehyde oxime relies on the availability of its precursor, 3,5-dimethylbenzaldehyde, and the optimization of the oximation reaction conditions.

Reaction Conditions and Catalysis in Oximation

The conversion of an aldehyde to an oxime is a well-established condensation reaction. The standard method for synthesizing 3,5-dimethylbenzaldehyde oxime involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine (B1172632). scispace.com This reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), which acts as a buffer. scispace.com Common solvents for this transformation include aqueous ethanol (B145695) or methanol (B129727). scispace.com The reaction mixture is often stirred at room temperature or gently heated to ensure completion. scispace.com

While the traditional method is often effective, various catalytic systems have been developed to improve the efficiency and mildness of oximation for aromatic aldehydes. Research has shown that catalysts can enhance reaction rates and yields. For instance, copper-catalyzed systems have been explored for related transformations. acs.org Although specific catalytic data for the oximation of 3,5-dimethylbenzaldehyde is not extensively detailed in the literature, general protocols for aromatic aldehydes provide a strong foundation for optimization.

A general procedure for the synthesis is as follows: Hydroxylamine hydrochloride is dissolved in a suitable solvent like water or ethanol, followed by the addition of a base like sodium acetate to liberate free hydroxylamine. 3,5-Dimethylbenzaldehyde is then introduced, and the mixture is stirred, often with heating, to drive the reaction to completion. scispace.com The product can then be isolated through crystallization or distillation. scispace.com

Precursor Synthesis and Purity Considerations

The primary precursor for the synthesis of the target oxime is 3,5-dimethylbenzaldehyde. The purity of this starting material is crucial for obtaining a high yield of the desired oxime without complicating purification steps. Several synthetic routes to 3,5-dimethylbenzaldehyde have been developed, starting from readily available materials like mesitylene (B46885) (1,3,5-trimethylbenzene).

One effective method is the photocatalytic aerobic oxidation of mesitylene. scispace.com Studies have demonstrated that metallocorrole complexes can serve as efficient photocatalysts for this conversion. For example, using a specific phosphorous-containing corrole (B1231805) catalyst (4-P), a 17.2% yield of 3,5-dimethylbenzaldehyde can be achieved from mesitylene. scispace.com Further optimization with a longer reaction time (30 hours) increased this yield to 20.2%. scispace.com Another advanced catalytic approach involves a mononuclear manganese(IV)-bis(fluoro) complex, which possesses a high reduction potential, enabling the four-electron oxidation of mesitylene to 3,5-dimethylbenzaldehyde. ebi.ac.ukunist.ac.kr

Kinetic studies on the oxidation of 1,3,5-trimethylbenzene have identified 3,5-dimethylbenzaldehyde as a key intermediate, underscoring the importance of this pathway. researchgate.net The purity of the resulting 3,5-dimethylbenzaldehyde, often specified as 97% or higher, is essential for its use in subsequent reactions. copernicus.org Impurities could potentially react with hydroxylamine or interfere with the oximation process.

Table 1: Selected Synthetic Methods for the Precursor, 3,5-Dimethylbenzaldehyde

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Mesitylene | Photocatalyst (4-P), LED irradiation (400 nm), O₂, 30 h | 3,5-Dimethylbenzaldehyde | 20.2% | scispace.com |

| Mesitylene | [MnIV(TBDAP)(F)₂]²⁺ catalyst | 3,5-Dimethylbenzaldehyde | N/A | ebi.ac.ukunist.ac.kr |

| 1,3,5-Trimethylbenzene | Oxidation in a jet-stirred reactor (High-pressure, low-temp) | 3,5-Dimethylbenzaldehyde | Key Intermediate | researchgate.net |

Mechanistic Studies of Oxime Formation

The formation of 3,5-dimethylbenzaldehyde oxime from its corresponding aldehyde and hydroxylamine follows a characteristic nucleophilic addition-elimination mechanism.

Nucleophilic Addition and Proton Transfer Processes

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3,5-dimethylbenzaldehyde. scispace.com This attack leads to the formation of a transient tetrahedral intermediate. scispace.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequently, a series of proton transfers occur, leading to the formation of a carbinolamine intermediate. This intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the final C=N double bond of the oxime. masterorganicchemistry.com The elimination of water is the driving force that favors the formation of the stable oxime product.

Chemical Transformations of 3,5-Dimethylbenzaldehyde Oxime

3,5-Dimethylbenzaldehyde oxime can undergo several important chemical transformations, making it a useful synthetic intermediate. The primary reactions involve the oxime functional group.

Table 2: Key Chemical Transformations of Aldoximes

| Reaction | Reagents/Conditions | Product Type | Reference |

| Hydrolysis | Dilute acid, heat | Aldehyde | evitachem.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine | evitachem.comquora.com |

| Beckmann Rearrangement | Strong acid (e.g., H₂SO₄), PCl₅, or other dehydrating agents | Nitrile | masterorganicchemistry.comevitachem.combyjus.com |

Hydrolysis: Under acidic conditions, the oximation reaction is reversible. By heating 3,5-dimethylbenzaldehyde oxime with a dilute aqueous acid, it can be hydrolyzed back to the parent aldehyde, 3,5-dimethylbenzaldehyde, and hydroxylamine. evitachem.com This reaction is a standard method for the deprotection of carbonyl groups that have been masked as oximes. thieme-connect.com

Reduction: The oxime functional group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. evitachem.com The reaction converts the C=NOH group into a CH₂NH₂ group, yielding 3,5-dimethylbenzylamine. This provides a two-step method for converting an aldehyde into a primary amine. quora.com

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or nitriles under acidic conditions. byjus.com For aldoximes, such as 3,5-dimethylbenzaldehyde oxime, the reaction typically results in the formation of a nitrile through dehydration. masterorganicchemistry.comevitachem.com The reaction can be promoted by various reagents, including strong acids like sulfuric acid, phosphorus pentachloride (PCl₅), or tosyl chloride. wikipedia.org This transformation provides a direct route to 3,5-dimethylbenzonitrile (B1329614) from the corresponding oxime.

Regeneration of the Parent Aldehyde (Deoximation)

The conversion of 3,5-Dimethylbenzaldehyde oxime back to its parent aldehyde, 3,5-Dimethylbenzaldehyde, is a fundamental transformation known as deoximation. This process is crucial for removing the oxime protecting group, which is often used for the purification and characterization of carbonyl compounds. thieme-connect.com Several methodologies have been developed for this purpose, each with distinct mechanisms and applications. mdpi.com

Acid-Catalyzed Hydrolysis Mechanisms

The classical method for regenerating aldehydes and ketones from their oximes involves hydrolysis under acidic conditions. thieme-connect.com This reaction is typically driven by heating the oxime with a dilute acid. evitachem.com The mechanism involves the protonation of the oxime's hydroxyl group, followed by the departure of hydroxylamine to reform the carbonyl group. While effective, this method has limitations. The use of strong acids can be unsuitable for substrates containing acid-sensitive functional groups. thieme-connect.comiisuniv.ac.in Furthermore, under these conditions, there is a risk of the Beckmann rearrangement occurring, which leads to the formation of amides as undesired byproducts. mdpi.com

Metal-Mediated Deoximation Approaches

To overcome the harshness of acid hydrolysis, various metal-mediated deoximation methods have been developed, offering milder reaction conditions and higher yields. mdpi.com

One effective system involves the use of Tin(II) chloride (SnCl₂) and Titanium(III) chloride (TiCl₃) in an aqueous solvent at room temperature. mdpi.com This method has proven successful for the deoximation of various aldoximes, affording the corresponding aldehydes in excellent yields. mdpi.com For instance, related substrates like benzaldehyde (B42025) and 4-chlorobenzaldehyde (B46862) were regenerated from their oximes in 96% and 93% yields, respectively, using this system. mdpi.com

Another approach utilizes copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) with a phase transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), under microwave irradiation. This solvent-free method is rapid and efficient, converting various arylaldoximes to their aldehydes in high yields. iisuniv.ac.in For example, the deoximation of 4-nitrobenzaldehyde (B150856) oxime using this protocol resulted in a 92% yield in just 65 seconds. iisuniv.ac.in

The table below summarizes various metal-mediated deoximation methods applicable to aldoximes.

Table 1: Selected Metal-Mediated Deoximation Methods for Aldoximes

| Catalyst/Reagent System | Substrate Example | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| SnCl₂ / TiCl₃ | Benzaldehyde oxime | THF/H₂O | Room Temp. | 96 | mdpi.com |

| SnCl₂ / TiCl₃ | 4-Chlorobenzaldehyde oxime | THF/H₂O | Room Temp. | 93 | mdpi.com |

| Cu(NO₃)₂·3H₂O / TBAB | 4-Nitrobenzaldehyde oxime | None | Microwave, 52°C | 92 | iisuniv.ac.in |

Transoximation Reactions with Other Carbonyl Compounds

Transoximation is an exchange reaction where the oxime function is transferred from one molecule to another. This method can be used to regenerate the parent aldehyde from 3,5-Dimethylbenzaldehyde oxime by reacting it with another, more reactive or volatile carbonyl compound, typically in a non-acidic medium. thieme-connect.com For example, various oximes can be converted to their corresponding carbonyl compounds by reacting them with an excess of acetone. thieme-connect.com More recently, a Brønsted acid-catalyzed transoximation has been developed, which proceeds under mild conditions without the need for stoichiometric amounts of base. rsc.org This reaction is believed to proceed through the in-situ generation of hydroxylamine via hydrolysis of the oxime. rsc.org In some industrial processes, transoximation with aqueous formaldehyde (B43269) is also employed. google.com

Nitrile Formation via Dehydration

The dehydration of 3,5-Dimethylbenzaldehyde oxime provides a direct route to 3,5-Dimethylbenzonitrile. This transformation is a common method for synthesizing nitriles from aldehydes. asianpubs.org The reaction typically requires strong dehydrating agents or acidic conditions to eliminate a molecule of water from the oxime. evitachem.com

Common reagents used for this purpose include phosphorus oxychloride and acetic anhydride. evitachem.com Industrial-scale processes may employ dimethylformamide (DMF) at elevated temperatures (120–150°C) to facilitate the dehydration. Another effective one-pot method involves reacting the aldehyde directly with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulphate in refluxing DMF. asianpubs.org This procedure facilitates both the initial oxime formation and its subsequent dehydration to the nitrile in high yields. asianpubs.org

Table 2: Reagents for Dehydration of Aldoximes to Nitriles

| Reagent/Condition | Function | Reference |

|---|---|---|

| Phosphorus oxychloride | Dehydrating Agent | evitachem.com |

| Acetic anhydride | Dehydrating Agent | |

| Ferrous sulphate / DMF | Catalyst / Solvent | asianpubs.org |

Amine Synthesis via Reduction Reactions

3,5-Dimethylbenzaldehyde oxime can be readily reduced to form the corresponding primary amine, 3,5-dimethylbenzylamine. This reduction is a valuable synthetic transformation. The oxime group can be reduced using various standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). In specific synthetic pathways, the oxime of 3,5-dimethylbenzaldehyde is reacted with hydroxylamine and then reduced to yield the amine product, which is subsequently used in multi-step syntheses. google.com

Cycloaddition Reactions Initiated by Nitrile Oxide Generation

A significant reaction pathway for 3,5-Dimethylbenzaldehyde oxime involves its oxidation to the corresponding nitrile oxide, which is a highly reactive 1,3-dipole. This intermediate is not typically isolated but is generated in situ and immediately trapped by a dipolarophile in a [3+2] cycloaddition reaction to form five-membered heterocycles, such as isoxazoles and isoxazolines. beilstein-journals.orgorganic-chemistry.org

Several methods exist for the generation of nitrile oxides from aldoximes:

Halogenating Agents: The classic approach involves chlorination with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl), followed by dehydrohalogenation with a base like triethylamine. chem-soc.si

Hypervalent Iodine Reagents: Mild oxidation using reagents like diacetoxyiodobenzene (B1259982) can generate the nitrile oxide without affecting other sensitive functional groups that may be present in the molecule. beilstein-journals.org

Electrophilic Iodine Reagents: A novel method employs tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, for the efficient generation of nitrile oxides under mild conditions. This system has been successfully used in cycloadditions with a wide range of alkenes and alkynes. organic-chemistry.org

The resulting nitrile oxide from 3,5-Dimethylbenzaldehyde oxime can react with various dipolarophiles. For example, reaction with an alkene yields a Δ²-isoxazoline, while reaction with an alkyne produces an isoxazole. beilstein-journals.org These heterocyclic products are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,5-Dimethylbenzaldehyde |

| 3,5-Dimethylbenzaldehyde oxime |

| 3,5-Dimethylbenzonitrile |

| 3,5-dimethylbenzylamine |

| 4-chlorobenzaldehyde |

| 4-hydroxy-3,5-dimethylbenzaldehyde oxime |

| 4-nitrobenzaldehyde |

| 4-nitrobenzaldehyde oxime |

| Acetic anhydride |

| Acetone |

| Acetophenone oxime |

| Benzaldehyde |

| Benzaldehyde oxime |

| Benzyltriphenylphosphonium chlorochromate |

| Copper(II) nitrate trihydrate |

| Diacetoxyiodobenzene |

| Dimethylformamide (DMF) |

| Ferrous sulphate |

| Formaldehyde |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Isoxazole |

| Isoxazoline (B3343090) |

| Lithium aluminum hydride |

| N-chlorosuccinimide (NCS) |

| Phosphorus oxychloride |

| Sodium borohydride |

| Sodium hypochlorite |

| tert-butyl hypoiodite (t-BuOI) |

| Tetrabutylammonium bromide (TBAB) |

| Titanium(III) chloride |

| Tin(II) chloride |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise structure of 3,5-Dimethylbenzaldehyde (B1265933) oxime. Analysis of proton (¹H), carbon-13 (¹³C), and two-dimensional NMR spectra allows for the unambiguous assignment of all atoms within the molecular framework.

Proton (¹H) NMR for Structural Assignment and Isomer Analysis

The ¹H NMR spectrum of 3,5-Dimethylbenzaldehyde oxime provides key information about the chemical environment of its protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, the imine proton (CH=N), and the hydroxyl proton of the oxime group (N-OH).

Oximes can exist as (E) and (Z) stereoisomers, and their ¹H NMR spectra often show separate signals for each isomer, allowing for their identification and quantification. osti.govsemanticscholar.org The chemical shift of the imine proton is particularly sensitive to the isomer geometry. For aldoximes, the proton of the CH=N group typically appears as a singlet in the range of δ 8.0-8.5 ppm. semanticscholar.orgrsc.org The hydroxyl proton (N-OH) is a broad singlet that is exchangeable with D₂O and its chemical shift can vary, often appearing downfield (δ 9.0-11.0 ppm). rsc.org

The two methyl groups at positions 3 and 5 are chemically equivalent and are expected to produce a sharp singlet at approximately δ 2.3 ppm. rsc.org The aromatic protons at positions 2, 4, and 6 will appear in the aromatic region of the spectrum (δ 7.0-7.5 ppm). rsc.org Specifically, the proton at C4 would likely appear as a singlet, while the two equivalent protons at C2 and C6 would also appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dimethylbenzaldehyde oxime

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C3, C5) | ~2.3 | Singlet (s) |

| Ar-H (at C2, C6) | ~7.2 | Singlet (s) |

| Ar-H (at C4) | ~7.1 | Singlet (s) |

| CH=N | ~8.1 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in 3,5-Dimethylbenzaldehyde oxime will give a distinct signal. The chemical shift of the imine carbon (C=N) is particularly characteristic, typically appearing in the range of δ 145-155 ppm. osti.gov

The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon atom attached to the C=N group (C1) will be downfield, while the carbons bearing the methyl groups (C3, C5) will also show distinct shifts. The methyl carbons themselves are expected to appear far upfield, typically around δ 20-22 ppm. Comparing the spectrum to that of the parent aldehyde, 3,5-dimethylbenzaldehyde, shows a significant shift for the former carbonyl carbon upon conversion to the oxime. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dimethylbenzaldehyde oxime

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| -CH₃ (at C3, C5) | ~21 |

| Aromatic C2, C6 | ~128 |

| Aromatic C4 | ~130 |

| Aromatic C1 | ~133 |

| Aromatic C3, C5 | ~138 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to the singlet nature of the aromatic and methyl protons, it would definitively show the lack of coupling between these distinct proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton signal at ~2.3 ppm to the methyl carbon signal at ~21 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 3,5-Dimethylbenzaldehyde oxime is characterized by several key absorption bands that confirm its structure. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N (imine) stretching vibration typically appears as a medium to strong band around 1640-1690 cm⁻¹.

Other significant absorptions include C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected as a series of bands in the 1450-1600 cm⁻¹ region. The N-O stretch is often observed in the 930-960 cm⁻¹ range.

Table 3: Characteristic FT-IR Bands for 3,5-Dimethylbenzaldehyde oxime

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxime) | 3200-3400 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (imine) | 1640-1690 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for 3,5-Dimethylbenzaldehyde oxime is not widely available, predictions can be made based on its structure and data from similar compounds. uni-goettingen.de The symmetric vibrations of the molecule often produce strong Raman signals.

The aromatic ring breathing modes are typically strong in the Raman spectrum, appearing in the 990-1010 cm⁻¹ and 1580-1610 cm⁻¹ regions. The C=N stretching vibration is also Raman active. A key advantage of Raman spectroscopy is the typically weak signal from O-H stretching, which can dominate IR spectra, thus allowing for clearer observation of other vibrations in that region. The symmetric C-H stretching of the methyl groups would also be expected to show a strong Raman band.

Table 4: Predicted Raman Bands for 3,5-Dimethylbenzaldehyde oxime

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic/aromatic) | 2800-3100 | Strong |

| C=C stretch (aromatic ring) | 1580-1610 | Strong |

| C=N stretch (imine) | 1640-1690 | Medium |

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For 3,5-Dimethylbenzaldehyde oxime, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic oximes typically follows predictable pathways. The stability of the aromatic ring influences the fragmentation, often leading to characteristic losses.

Common fragmentation patterns for benzaldehyde (B42025) oximes may include:

Loss of •OH: Cleavage of the N-O bond can result in the loss of a hydroxyl radical, leading to a significant [M-17]+ peak.

Loss of •H: Loss of a hydrogen atom can lead to an [M-1]+ peak.

Cleavage of the C=N bond: This can lead to fragments corresponding to the benzoyl cation or related structures.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment.

The analysis of these fragments allows for the structural confirmation of 3,5-Dimethylbenzaldehyde oxime. While a specific mass spectrum for this compound is not widely published, data from related methoxybenzaldehyde oximes show a molecular ion peak and characteristic fragments resulting from the loss of methyl and methoxy (B1213986) groups. royalsocietypublishing.org For instance, the EI-MS of (1E)-2-Hydroxy-3-methoxybenzaldehyde O-methyl oxime shows a strong molecular ion peak at m/z 181. royalsocietypublishing.org

Table 1: Predicted Major Fragments in the Mass Spectrum of 3,5-Dimethylbenzaldehyde Oxime

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |

|---|---|---|

| [C₉H₁₁NO]•+ (Molecular Ion) | 149 | - |

| [C₉H₁₀NO]+ | 148 | •H |

| [C₉H₁₁N]+ | 132 | •OH |

| [C₈H₈N]+ | 118 | •CHO |

Note: This table is predictive and based on general fragmentation patterns of aromatic oximes.

X-ray Crystallography of 3,5-Dimethylbenzaldehyde Oxime and Related Derivatives

Determination of Molecular Conformation and Stereochemistry (E/Z Isomerism)

The oxime functional group can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the substituent on the carbon atom. In the case of aromatic aldoximes, the (E) isomer is generally more stable.

Crystallographic analysis of (E)-3,5-dimethoxybenzaldehyde oxime confirms the E configuration of the oxime moiety. nih.gov In this conformation, the oxime group is slightly twisted relative to the benzene (B151609) ring, with a reported torsion angle of 12.68 (6)°. nih.goviucr.org This slight twist minimizes steric hindrance while maintaining significant electronic conjugation between the aromatic ring and the C=N-OH group. It is highly probable that 3,5-Dimethylbenzaldehyde oxime adopts a similar (E) configuration and planar conformation in the solid state.

Analysis of Crystal Packing and Lattice Dynamics

The crystal structure of (E)-3,5-dimethoxybenzaldehyde oxime belongs to the orthorhombic space group P2₁2₁2₁. iucr.org The unit cell parameters provide a quantitative measure of the crystal lattice.

Table 2: Crystallographic Data for (E)-3,5-Dimethoxybenzaldehyde Oxime

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₁₁NO₃ | nih.goviucr.org |

| Molecular Weight | 181.19 | nih.goviucr.org |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| a (Å) | 4.4027 (9) | nih.goviucr.org |

| b (Å) | 13.800 (3) | nih.goviucr.org |

| c (Å) | 14.300 (3) | nih.goviucr.org |

| V (ų) | 868.9 (3) | nih.goviucr.org |

The packing of molecules within the crystal lattice is dictated by a combination of steric effects and non-covalent interactions, primarily hydrogen bonding. These interactions create a stable, three-dimensional supramolecular architecture.

Intermolecular Hydrogen Bonding Networks

Oximes are capable of acting as both hydrogen-bond donors (via the -OH group) and acceptors (via the nitrogen atom), leading to characteristic hydrogen-bonding patterns in the solid state. scispace.commdpi.com

A very common hydrogen-bonding pattern in oximes is the formation of centrosymmetric dimers through a pair of O–H···N interactions. scispace.comresearchgate.net This arrangement is described by the graph-set notation R₂²(6), indicating a ring motif formed by two donors and two acceptors, enclosing a total of six atoms. scispace.com Ketoximes, in particular, show a strong tendency to form these stable dimers. rsc.org

However, analysis of the crystal structure of the related 3,5-dimethoxybenzaldehyde (B42067) oxime reveals that it does not form the typical R₂²(6) dimer. nih.goviucr.org This deviation highlights how substituent effects can influence supramolecular assembly, favoring an alternative hydrogen-bonding scheme.

Instead of forming dimers, molecules of (E)-3,5-dimethoxybenzaldehyde oxime are linked into infinite one-dimensional chains by O–H···N hydrogen bonds. nih.goviucr.org This head-to-tail arrangement is known as a catemer and is described by the graph-set notation C(3). This pattern is frequently observed in aldoximes. rsc.org In the crystal structure of the dimethoxy analog, these chains propagate along the crystallographic direction. nih.goviucr.org The specific geometry of this hydrogen bond involves a D-H···A distance of 2.7970 (17) Å and an angle of 166.5 (19)°. iucr.org This chain formation demonstrates a competing and, in this case, preferred mode of supramolecular organization over the more common dimer motif.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Dimethylbenzaldehyde oxime |

| (E)-3,5-dimethoxybenzaldehyde oxime |

O–H···N Catemers (C(3) Chains)

Non-Covalent Interactions Beyond Hydrogen Bonds (e.g., C-H⋯O, C-H⋯π, π-π Stacking)

The crystal structure of 3,5-dimethylbenzaldehyde oxime is further stabilized by a network of weaker non-covalent interactions, including C-H⋯O, C-H⋯π, and π-π stacking interactions. These interactions, although individually less energetic than classical hydrogen bonds, collectively contribute significantly to the cohesion and stability of the crystal lattice.

C-H⋯O Interactions: In analogous structures of substituted benzaldehyde oximes, C-H⋯O interactions are frequently observed. researchgate.netiucr.org For 3,5-dimethylbenzaldehyde oxime, it is anticipated that the aromatic C-H bonds and the C-H bonds of the methyl groups can act as donors, interacting with the oxygen atom of the oxime moiety of an adjacent molecule. These interactions help to link the primary hydrogen-bonded chains or dimers into a more robust three-dimensional architecture.

C-H⋯π Interactions: The electron-rich π-system of the benzene ring in 3,5-dimethylbenzaldehyde oxime can act as an acceptor for hydrogen atoms from C-H bonds of neighboring molecules. rsc.orgnih.gov This type of interaction, where a C-H bond points towards the face of the aromatic ring, is a significant contributor to the stability of many organic crystal structures. nih.gov It is plausible that both the aromatic and methyl C-H groups could participate in such interactions, further cross-linking the molecular assemblies.

Based on studies of similar molecules, the geometric parameters for these interactions would be expected to fall within established ranges.

| Interaction Type | Typical Donor | Typical Acceptor | Anticipated Distance Range (Å) |

|---|---|---|---|

| C-H⋯O | Aromatic C-H, Methyl C-H | Oxime Oxygen | 2.2 - 2.8 |

| C-H⋯π | Aromatic C-H, Methyl C-H | Benzene Ring (π-face) | 2.5 - 3.0 (H to ring centroid) |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 (interplanar distance) |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

While a Hirshfeld surface analysis for 3,5-dimethylbenzaldehyde oxime is not available, data from structurally related compounds provide valuable insights into the expected distribution of intermolecular contacts. For instance, the Hirshfeld surface analysis of (E)-benzo[d] Current time information in Chatham County, US.nih.govdioxole-5-carbaldehyde oxime revealed that the most significant contacts are H⋯O/O⋯H, H⋯H, and C⋯H/H⋯C. nih.govnih.gov

A similar distribution of contacts would be anticipated for 3,5-dimethylbenzaldehyde oxime, with some key differences attributable to the presence of the methyl groups. The H⋯H contacts, arising from the interactions between the numerous hydrogen atoms on the methyl groups and the aromatic ring, are expected to make a substantial contribution to the total Hirshfeld surface area. The O-H···N hydrogen bonds would be visible as distinct "spikes" in the fingerprint plot. The C-H···π interactions would be characterized by a "wing-like" appearance in the plot.

The expected percentage contributions of the most significant intermolecular contacts for 3,5-dimethylbenzaldehyde oxime, extrapolated from analyses of similar compounds, are presented in the table below.

| Intermolecular Contact Type | Anticipated Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 15 - 25% |

| N···H/H···N | 5 - 10% |

| C···C | < 5% |

| Other | < 5% |

This quantitative breakdown underscores the importance of not only the primary hydrogen bonds but also the weaker and more diffuse van der Waals forces in establishing the three-dimensional architecture of 3,5-dimethylbenzaldehyde oxime.

Computational Analysis of 3,5-Dimethylbenzaldehyde Oxime Remains a Niche Area of Research

While the synthesis and potential applications of 3,5-dimethylbenzaldehyde oxime are mentioned in various patents and chemical literature, detailed quantum chemical investigations into its electronic structure, spectroscopic properties, and bonding characteristics appear to be limited. Such studies are crucial for a deeper understanding of the molecule's reactivity, stability, and potential interactions.

Theoretical methods like Density Functional Theory (DFT) are powerful tools for predicting the three-dimensional geometry and electronic landscape of molecules. Simulations based on these calculations can provide valuable insights into spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, aiding in the structural elucidation and characterization of the compound. Furthermore, conformational analysis helps to map the potential energy surface and identify the most stable arrangements of the molecule.

Advanced computational techniques, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer a more profound understanding of the chemical bonds and electronic delocalization within the molecule. QTAIM analysis can characterize the nature of atomic interactions, while NBO analysis provides a detailed picture of charge distribution and orbital interactions.

Although experimental data, such as 13C NMR chemical shifts for the ring carbons, have been reported in the context of its synthesis, a corresponding theoretical investigation that simulates and corroborates this data is not found in the surveyed literature. sciencemadness.org The existing documentation primarily focuses on its use as an intermediate in the synthesis of more complex molecules, often in the context of patent applications for serine protease inhibitors or other biologically active compounds. google.comgoogleapis.comgoogle.comgoogleapis.com

The absence of dedicated computational studies on 3,5-dimethylbenzaldehyde oxime presents an open area for future research. Such investigations would contribute valuable data to the broader understanding of substituted benzaldehyde oximes and could aid in the rational design of new molecules with desired properties.

Computational Chemistry and Theoretical Modeling

Advanced Computational Techniques

Intermolecular Interaction Energy Analysis (e.g., Symmetry-Adapted Perturbation Theory, SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. q-chem.compsicode.org Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the total energy of the dimer, SAPT provides a decomposition of the interaction energy into physically meaningful components. q-chem.com This allows for a detailed interpretation of the forces driving intermolecular association. The primary components of the SAPT energy decomposition are:

Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (E_exch): Also known as Pauli repulsion, this term arises from the quantum mechanical requirement that the wavefunction of the dimer be antisymmetric with respect to the exchange of electrons between monomers. It is a strongly repulsive term at short intermolecular distances. molpro.net

Induction (E_ind): This component accounts for the polarization of one molecule by the static charge distribution of the other. It captures the interaction between the permanent multipoles of one molecule and the induced multipoles on the other. molpro.net

Dispersion (E_disp): A purely quantum mechanical effect arising from the correlation of the instantaneous fluctuations in the electron density of the interacting molecules. It is a universally attractive force. molpro.net

For 3,5-Dimethylbenzaldehyde (B1265933) oxime, the primary intermolecular interactions would involve hydrogen bonding and π-π stacking. The characteristic O—H···N hydrogen bond, common in oxime structures, would form strong dimers or chains. nih.govresearchgate.net SAPT analysis can precisely quantify the contributions to this hydrogen bond. The interaction would be dominated by a large, favorable electrostatic term due to the interaction between the polar O-H and C=N-O groups, supplemented by a significant induction component from mutual polarization. Dispersion forces would also contribute to the attraction, while exchange would provide the short-range repulsion.

Furthermore, π-π stacking interactions between the dimethylphenyl rings of adjacent molecules would be critical for crystal packing and self-assembly. A SAPT analysis would likely show that these interactions are primarily driven by dispersion forces, with electrostatics playing a modulating role depending on the relative orientation of the aromatic rings. Theoretical studies on similar oxime derivatives have confirmed that π(C=N)···π(phenyl) interactions are attractive and can be effectively analyzed using SAPT. researchgate.net

A hypothetical SAPT energy decomposition for a hydrogen-bonded dimer of 3,5-Dimethylbenzaldehyde oxime is presented below to illustrate the relative magnitudes of these energy components.

Molecular Dynamics Simulations for Conformational Sampling and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. d-nb.info By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular-level processes, including conformational changes and the spontaneous formation of larger assemblies. d-nb.infonih.gov

For 3,5-Dimethylbenzaldehyde oxime, MD simulations can be employed to investigate two key areas:

Conformational Sampling: A single 3,5-Dimethylbenzaldehyde oxime molecule possesses conformational flexibility, primarily around the single bonds connecting the oxime group to the phenyl ring and the rotation of the methyl groups. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. The simulations would reveal whether the oxime group tends to be coplanar with the aromatic ring and the preferred orientation (E/Z) of the hydroxyl group relative to the C=N double bond.

Self-Assembly: By simulating a system containing multiple 3,5-Dimethylbenzaldehyde oxime molecules, typically in a solvent, one can observe their aggregation behavior. Starting from a random distribution, the molecules would diffuse and interact, driven by the intermolecular forces quantified by methods like SAPT. These simulations would likely show the formation of hydrogen-bonded dimers and larger clusters. researchgate.net Over longer simulation times, the ordering of these clusters into more structured arrangements, mimicking the nucleation of a crystal, could be observed. The simulations would provide insights into the kinetics and thermodynamics of self-assembly, revealing the most stable packing motifs and the role of solvent in mediating these interactions.

The table below outlines the typical parameters and expected outcomes from an MD simulation study of 3,5-Dimethylbenzaldehyde oxime.

Coordination Chemistry and Metal Oxime Interactions

Design and Synthesis of Metal Complexes with 3,5-Dimethylbenzaldehyde (B1265933) Oxime as a Ligand

The synthesis of metal complexes involving 3,5-dimethylbenzaldehyde oxime typically begins with the preparation of the ligand itself. This is achieved through the condensation reaction of 3,5-dimethylbenzaldehyde with hydroxylamine (B1172632). soton.ac.uk The subsequent reaction of the oxime with a metal salt, often in a suitable solvent, leads to the formation of the metal complex.

The design of these complexes is guided by the desired properties and applications. Factors such as the choice of the metal ion, the molar ratio of the ligand to the metal, and the reaction conditions (e.g., temperature, pH, and solvent) can be systematically varied to control the stoichiometry, geometry, and stability of the resulting complex. kjscollege.comnumberanalytics.com For instance, the reaction of 2,3-dimethoxybenzaldehyde (B126229) oxime with palladium chloride and lithium chloride in methanol (B129727) at room temperature yields a dimeric orthopalladated complex. iau.irsid.ir While this example uses a structurally similar ligand, the principles of synthesis are transferable to 3,5-dimethylbenzaldehyde oxime.

Chelation and Ligand Binding Modes (e.g., N,O-Coordination)

3,5-Dimethylbenzaldehyde oxime, like other oximes, can exhibit various coordination modes when binding to a metal ion. The oxime group is a versatile donor and can coordinate through either the nitrogen or the oxygen atom. researchgate.net A common and stable mode of coordination is N,O-chelation, where the ligand binds to the metal center through both the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group, forming a stable chelate ring. kjscollege.comresearchgate.net

The specific binding mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of other ligands in the coordination sphere. researchgate.net In some cases, the oxime may act as a bridging ligand, connecting two or more metal centers.

Spectroscopic and Crystallographic Characterization of Metal-Oxime Complexes

A suite of spectroscopic and crystallographic techniques is employed to elucidate the structure and bonding in metal-oxime complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the oxime ligand. A shift in the C=N stretching frequency upon complexation provides evidence for the involvement of the nitrogen atom in bonding. kjscollege.com Similarly, changes in the N-O and O-H stretching vibrations can indicate coordination through the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its environment within the complex. researchgate.net Changes in the chemical shifts of the protons and carbons near the coordination site can confirm the binding of the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the metal center and the nature of the ligand-to-metal charge transfer transitions. researchgate.net

| Spectroscopic Technique | Free Ligand (3,5-Dimethylbenzaldehyde Oxime) | Metal Complex | Interpretation of Changes |

| IR Spectroscopy (cm⁻¹) | |||

| ν(C=N) | ~1650 | Shifted to lower or higher frequency | Coordination of the azomethine nitrogen. |

| ν(N-O) | ~940 | Shifted | Coordination involving the oxime group. |

| ν(O-H) | ~3300 | Broadened or absent | Deprotonation and coordination of the hydroxyl oxygen. |

| ¹H NMR Spectroscopy (ppm) | |||

| δ(OH) | ~10-12 | Absent or shifted | Deprotonation and coordination of the hydroxyl oxygen. |

| δ(CH=N) | ~8.0 | Shifted | Coordination of the azomethine nitrogen. |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of metal-oxime complexes are intrinsically linked to the identity of the central metal ion and the coordination environment.

Electronic Properties: The electronic spectra of these complexes can exhibit d-d transitions, which are characteristic of the metal ion and its geometry, as well as charge-transfer bands arising from the transfer of electrons between the ligand and the metal. researchgate.netbingol.edu.tr The nature and energy of these transitions can provide insights into the electronic structure of the complex.

Magnetic Properties: The magnetic susceptibility of a complex is determined by the number of unpaired electrons on the metal ion. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. Magnetic measurements can therefore be used to determine the oxidation state and spin state of the metal ion in the complex. For instance, Co(II) complexes can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the ligand field strength. ijcce.ac.ir

Table 2: Expected Magnetic Properties of Metal Complexes with 3,5-Dimethylbenzaldehyde Oxime (Note: This table is a generalized prediction based on common coordination chemistry principles.)

| Metal Ion | Typical Geometry | Expected Spin State | Magnetic Behavior |

| Cu(II) | Square Planar / Distorted Octahedral | S = 1/2 | Paramagnetic |

| Ni(II) | Square Planar / Octahedral | S = 0 or S = 1 | Diamagnetic or Paramagnetic |

| Co(II) | Tetrahedral / Octahedral | S = 3/2 or S = 1/2 | Paramagnetic |

| Zn(II) | Tetrahedral | S = 0 | Diamagnetic |

| Pd(II) | Square Planar | S = 0 | Diamagnetic |

Catalytic Applications of Metal-Oxime Complexes in Organic Reactions

Metal-oxime complexes have emerged as promising catalysts in a variety of organic transformations. bohrium.com The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states and to activate substrates.

One notable application is in cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which are powerful methods for forming carbon-carbon bonds. iau.irsid.irdntb.gov.ua For example, a dimeric orthopalladated complex of 2,3-dimethoxybenzaldehyde oxime has been shown to be an efficient catalyst for the Mizoroki-Heck cross-coupling reaction of various aryl halides with alkenes. iau.irsid.ir This complex, being air and moisture tolerant, offers advantages in terms of practicality and ease of handling. iau.irsid.ir The use of microwave irradiation in conjunction with these catalysts can further enhance reaction rates and yields. iau.irsid.ir

The proposed mechanism for these palladium-catalyzed reactions typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. sid.ir

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Role as a Versatile Building Block in Multistep Organic Syntheses

3,5-Dimethylbenzaldehyde (B1265933) oxime is a valuable building block in the intricate field of multistep organic synthesis. medchemexpress.comsci-hub.se Its utility stems from the reactive nature of the oxime functional group, which can undergo a variety of transformations to introduce nitrogen and other functionalities into complex molecules. evitachem.comnumberanalytics.com The synthesis of this oxime is typically achieved through the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine (B1172632), a reaction that can be facilitated under either acidic or basic conditions. evitachem.com The parent aldehyde, 3,5-dimethylbenzaldehyde, can be sourced through methods like the catalytic oxidation of mesitylene (B46885). evitachem.comgoogle.com

The oxime itself can be converted into several other important functional groups. For instance, it can be dehydrated to form the corresponding nitrile, 3,5-dimethylbenzonitrile (B1329614). evitachem.com This transformation is a key step in the synthesis of more complex molecules where a cyano group is required. smolecule.comviirj.org Furthermore, the oxime can be reduced to the corresponding amine, providing a route to primary amines which are crucial in the synthesis of dyes, plastics, and pharmaceuticals.

Development of New Protecting Group Strategies for Carbonyls

A significant application of oximes, including 3,5-dimethylbenzaldehyde oxime, is in the protection of carbonyl groups in aldehydes and ketones. nih.govacs.orgscielo.br During a multistep synthesis, it is often necessary to temporarily block the reactivity of a carbonyl group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. cem.com The formation of an oxime from a carbonyl compound serves this purpose effectively. nih.gov

The oxime can be considered a stable, protected form of the carbonyl compound. Once the desired transformations on other parts of the molecule are complete, the carbonyl group can be regenerated from the oxime through a process called deoximation. nih.gov Various methods for deoximation have been developed, including hydrolytic, reductive, and oxidative procedures, often requiring mild conditions to avoid affecting other functional groups. nih.govscielo.br The development of efficient and selective deoximation methods is an active area of research, with techniques involving microwave irradiation and various reagents being explored to improve yields and reaction times. scielo.brcem.com

Table 1: Protecting Group Strategies

| Protected Functional Group | Protecting Group | Formation Conditions | Deprotection Conditions |

|---|

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Nitriles)

The oxime functionality of 3,5-dimethylbenzaldehyde oxime is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably isoxazolines. Isoxazolines are five-membered heterocycles with a wide range of applications in medicinal and agricultural chemistry. core.ac.uk One of the primary methods for synthesizing isoxazolines is through the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkenes. core.ac.ukchem-soc.si

Nitrile oxides can be generated in situ from aldoximes, such as 3,5-dimethylbenzaldehyde oxime, through oxidation. core.ac.uk For example, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) generates the corresponding nitrile oxide, which can then react with an alkene to form the isoxazoline (B3343090) ring. chem-soc.sidergipark.org.tr This method provides a powerful tool for constructing these important heterocyclic systems. core.ac.uk

Furthermore, as previously mentioned, 3,5-dimethylbenzaldehyde oxime can be readily converted to 3,5-dimethylbenzonitrile. This dehydration reaction is a fundamental transformation in organic synthesis, providing access to nitriles which are themselves versatile intermediates. evitachem.comasianpubs.orgorganic-chemistry.org Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of other nitrogen-containing heterocycles.

Table 2: Synthesis of Nitrogen-Containing Compounds

| Starting Material | Reagents | Product |

|---|---|---|

| 3,5-Dimethylbenzaldehyde oxime | Dehydrating agent | 3,5-Dimethylbenzonitrile |

Design of Supramolecular Architectures Based on Oxime Hydrogen Bonding

The oxime functional group (C=N-OH) is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular architectures. scispace.comresearchgate.netscispace.com This is due to its ability to act as both a hydrogen-bond donor (via the -OH group) and a hydrogen-bond acceptor (via the nitrogen and oxygen lone pairs). scispace.comscispace.com The hydrogen bonding capabilities of oximes are crucial in the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

In the solid state, oximes commonly form hydrogen-bonded dimers with an R²₂(6) graph set notation. scispace.comeurjchem.com However, other arrangements such as chains (catemers) are also observed, particularly in aldoximes. scispace.comscispace.com The specific hydrogen-bonding pattern is influenced by the steric and electronic properties of the substituents on the oxime. scispace.com In the case of (E)-3,5-dimethoxybenzaldehyde oxime, a related compound, molecules are linked into infinite chains via O—H⋯N hydrogen bonds, deviating from the more common dimer motif. nih.gov The study of these interactions in 3,5-dimethylbenzaldehyde oxime can provide insights into controlling the assembly of molecules in the solid state, which is fundamental for the development of new materials. mpg.de The non-covalent interactions, particularly hydrogen bonding, are key to fabricating these supramolecular structures. mpg.de

Exploration in Advanced Materials Chemistry and Analytical Sensor Development

The unique properties of oximes, including 3,5-dimethylbenzaldehyde oxime, make them interesting candidates for exploration in advanced materials chemistry and the development of analytical sensors. The ability of oximes to form predictable hydrogen-bonding networks is a key feature in the design of functional materials. researchgate.net These supramolecular assemblies can lead to materials with specific optical, electronic, or host-guest properties. mdpi.com

In the realm of analytical sensors, oxime-containing compounds have been investigated as ionophores in ion-selective electrodes. mdpi.com The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, and by incorporating this functionality into a polymer membrane, it is possible to create a sensor that is selective for a particular ion. While specific studies on 3,5-dimethylbenzaldehyde oxime in this context are not detailed, the general principle suggests its potential for such applications. The development of polymer-based potentiometric membrane sensors is an active area of research where novel ionophores are continuously being explored. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,5-Dimethylbenzaldehyde oxime |

| 3,5-Dimethylbenzaldehyde |

| Mesitylene |

| 3,5-Dimethylbenzonitrile |

| Isoxazolines |

| Nitrile oxides |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3,5-dimethylbenzaldehyde oxime, and how do reaction parameters influence yield?

- Methodology : The oxime is synthesized by reacting 3,5-dimethylbenzaldehyde with hydroxylamine under basic conditions. Evidence from analogous oxime syntheses suggests sodium acetate (AcONa) as a mild base and heating ≤80°C to achieve yields ~65%. Elevated temperatures (>80°C) promote side reactions (e.g., polymerization), while stronger bases (e.g., KOH) reduce yield due to exothermic side processes .

- Data Analysis : Monitor reaction progress via TLC or NMR. Compare yields under varying temperatures, bases, and reaction times to optimize conditions.

Q. Which spectroscopic techniques are most effective for characterizing 3,5-dimethylbenzaldehyde oxime?

- Methodology : Use a combination of:

- IR Spectroscopy : Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹).

- NMR Spectroscopy : Analyze aldoxime protons (δ 8.2–8.5 ppm for HC=N–OH) and methyl group environments (δ 2.3–2.5 ppm for aromatic –CH₃).

- Elemental Analysis : Verify molecular formula (C₉H₁₁NO) and purity .

Q. How can researchers differentiate between syn- and anti-isomers of 3,5-dimethylbenzaldehyde oxime?

- Methodology : Symmetric substituents (3,5-dimethyl groups) may minimize energy differences between isomers, complicating separation. Use:

- X-ray Crystallography : Resolve spatial arrangement of oxime groups (e.g., as in dimethoxy analogs) .

- Dynamic NMR : Detect isomerization barriers if equilibration occurs .

Advanced Research Questions

Q. How can 3,5-dimethylbenzaldehyde oxime serve as a precursor in heterocyclic synthesis?

- Methodology : Oximes participate in 1,3-dipolar cycloadditions. For example:

- Generate nitrile oxides (via oxidation) for cycloaddition with alkynes to form 3,5-disubstituted isoxazoles .

- Silver-catalyzed cyclization of alkynyl oxime ethers yields isoxazoles, useful in medicinal chemistry .

- Experimental Design : Optimize oxidants (e.g., NaOCl) and catalysts (e.g., AgNO₃) for regioselectivity. Monitor by HPLC/MS.

Q. What computational approaches are suitable for studying the conformational stability of 3,5-dimethylbenzaldehyde oxime?

- Methodology : Perform quantum-chemical calculations (DFT or MP2) to:

- Compare total energies of syn/anti conformers.

- Identify intramolecular hydrogen bonds (e.g., O–H···N) stabilizing specific conformations .

- Data Contradictions : Symmetric substitution may lead to negligible energy differences, requiring high-level theory (e.g., CCSD(T)) for accurate predictions.

Q. How do environmental factors (pH, temperature) affect the stability of 3,5-dimethylbenzaldehyde oxime in biodegradation studies?

- Methodology : Simulate biodegradation using bacterial strains (e.g., Pseudomonas spp.) under varying conditions:

- pH : Test stability in acidic (pH 4–6) vs. alkaline (pH 8–10) media.

- Temperature : Assess degradation rates at 25°C vs. 37°C.

- Analytical Tools : Quantify residual oxime via GC-MS or HPLC .

Q. What strategies resolve contradictions in reaction yields when scaling up 3,5-dimethylbenzaldehyde oxime synthesis?

- Methodology : Address scalability issues by:

- Transitioning batch reactors to continuous flow systems for better heat/volume control.

- Implementing advanced purification (e.g., column chromatography vs. recrystallization) .

- Data Analysis : Compare activation energies (via Arrhenius plots) and impurity profiles (via LC-MS) across scales.

Methodological Notes

- Synthesis : Prioritize mild bases (AcONa) and controlled heating to maximize yield .

- Characterization : Combine spectroscopic data with crystallography for unambiguous structural assignment .

- Advanced Applications : Leverage oxime reactivity for heterocycle synthesis, emphasizing regioselective catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.